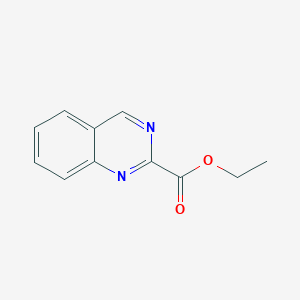

Ethyl quinazoline-2-carboxylate

説明

Historical Development of Quinazoline Chemistry

The historical development of quinazoline chemistry traces its origins to the pioneering work of August Bischler and Lang, who first reported the synthesis of quinazoline in 1895 through the decarboxylation of the 2-carboxy derivative, specifically quinazoline-2-carboxylic acid. This foundational work established the fundamental methodology for accessing the quinazoline scaffold, which would later prove instrumental in the development of ethyl quinazoline-2-carboxylate and related compounds. The significance of this early synthesis cannot be overstated, as it provided the first reliable route to the parent quinazoline heterocycle, setting the stage for subsequent advances in the field.

Following the initial breakthrough by Bischler and Lang, Siegmund Gabriel made substantial contributions to quinazoline chemistry in 1903 by developing an improved synthetic approach to the parent quinazoline from ortho-nitrobenzylamine. Gabriel's method involved the reduction of ortho-nitrobenzylamine with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, which subsequently condensed with formic acid to produce dihydroquinazoline. The final oxidation step converted the dihydroquinazoline intermediate to quinazoline, establishing a more practical and scalable synthetic route. This methodology represented a significant advancement in quinazoline synthesis and influenced the development of synthetic strategies for functionalized quinazoline derivatives, including carboxylate-substituted variants.

The nomenclature and recognition of quinazoline as a distinct chemical entity evolved through the contributions of several researchers. The name "quinazoline" was originally proposed by Widdege, who recognized that this heterocyclic system was isomeric with other diazanaphthalene compounds such as cinnoline and quinoxaline. This systematic naming approach facilitated the classification and study of quinazoline derivatives within the broader context of heterocyclic chemistry. The standardization of quinazoline nomenclature proved particularly important for the development of carboxylate derivatives, as it established clear guidelines for naming substituted quinazolines based on position and functional group identity.

The early twentieth century witnessed significant expansion in quinazoline research, particularly following Gabriel's improved synthetic methodology. Researchers began exploring various substitution patterns on the quinazoline core, leading to the discovery of numerous biologically active derivatives. The development of quinazoline-2-carboxylic acid derivatives emerged as a particularly important area of study, as these compounds demonstrated unique reactivity patterns and biological properties. The transition from quinazoline-2-carboxylic acids to their corresponding ethyl esters represented a natural progression in the field, driven by the enhanced solubility and synthetic versatility offered by ester functionalization.

Table 1: Historical Milestones in Quinazoline Chemistry Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1869 | Griess | First quinazoline derivative synthesis | Established initial synthetic precedent |

| 1895 | Bischler and Lang | Parent quinazoline synthesis via decarboxylation | First reliable quinazoline synthesis |

| 1903 | Gabriel | Improved quinazoline synthesis from ortho-nitrobenzylamine | More practical synthetic methodology |

| 1887 | Widdege | Proposed quinazoline nomenclature | Systematic naming conventions |

| 1889 | Paal and Bush | Quinazoline ring numbering system | Standardized structural nomenclature |

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the diazanaphthalene family, which comprises four isomeric structures based on the relative positions of nitrogen atoms within the bicyclic framework. The quinazoline system, characterized by nitrogen atoms at positions 1 and 3 of the bicyclic structure, represents one of the four possible diazanaphthalene isomers, alongside cinnoline, quinoxaline, and phthalazine. This structural relationship places this compound within a well-defined chemical classification system that facilitates understanding of its properties and reactivity patterns in comparison to related heterocyclic compounds.

The bicyclic nature of this compound, consisting of a fused benzene ring and pyrimidine ring, imparts unique electronic and structural characteristics that distinguish it from simpler heterocyclic systems. The presence of the fused benzene ring significantly alters the properties of the pyrimidine moiety, creating a more complex electronic environment that influences both reactivity and biological activity. The two nitrogen atoms within the pyrimidine ring are not equivalent, resulting in marked polarization of the 3,4-double bond that directly impacts the chemical behavior of the quinazoline system. This electronic asymmetry becomes particularly important when considering the reactivity of the 2-position carboxylate substituent in this compound.

Within the context of nitrogen-containing heterocycles, this compound represents an important example of a functionalized aromatic heterocycle that combines the structural features of quinazoline with the synthetic versatility of an ethyl ester group. The incorporation of the ethyl carboxylate functionality at the 2-position provides multiple sites for chemical modification and enhances the compound's utility as a synthetic intermediate. This functional group combination allows for diverse synthetic transformations, including hydrolysis to the corresponding carboxylic acid, transesterification reactions, and amidation processes, thereby expanding the synthetic accessibility of related quinazoline derivatives.

The classification of this compound within heterocyclic chemistry is further enhanced by its relationship to quinazolinone structures, which represent oxidized forms of quinazolines and constitute one of the most prominent classes of naturally occurring alkaloids. While this compound itself is not a quinazolinone, its structural relationship to these important natural products positions it as a valuable synthetic precursor for accessing diverse quinazolinone derivatives through appropriate chemical transformations. This relationship highlights the interconnected nature of quinazoline chemistry and demonstrates the strategic importance of carboxylate-functionalized quinazolines in synthetic planning.

The heterocyclic classification system places this compound among the aromatic heterocycles, specifically within the category of six-membered ring systems containing multiple heteroatoms. This classification is significant because it defines the compound's fundamental chemical properties, including its aromatic character, stability, and reactivity patterns. The aromatic nature of the quinazoline system imparts thermal and chemical stability to this compound, while the heteroatom content provides sites for electrophilic and nucleophilic interactions that are crucial for both synthetic applications and biological activity.

Significance in Contemporary Chemical Research

This compound has emerged as a compound of considerable significance in contemporary chemical research, particularly within the domains of medicinal chemistry and synthetic organic chemistry. The compound's importance stems from its role as a bioactive small molecule and its utility as a synthetic intermediate for the preparation of more complex quinazoline derivatives with enhanced biological properties. Contemporary research has demonstrated that quinazoline derivatives, including carboxylate-functionalized variants, exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development programs.

The significance of this compound in modern research is exemplified by its classification as a bioactive small molecule within pharmaceutical research contexts. This designation reflects the compound's demonstrated biological activity and its potential for further development into therapeutic agents. Research investigations have revealed that quinazoline scaffolds, particularly those bearing carboxylate functionalities, possess diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl ester functionality in this compound provides additional advantages in terms of bioavailability and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Contemporary synthetic chemistry research has highlighted the versatility of this compound as a starting material for the preparation of structurally diverse quinazoline derivatives. The compound serves as a key intermediate in synthetic pathways leading to 4-arylaminoquinazoline-2-carboxylic acid derivatives, which have been successfully synthesized through novel reactions involving 2-amino-N-arylbenzimidamides with various anhydrides. These synthetic transformations demonstrate the strategic importance of this compound in contemporary organic synthesis, where it functions as a versatile building block for accessing complex molecular architectures.

The role of this compound in kinase inhibitor research represents another significant aspect of its contemporary relevance. Modern medicinal chemistry research has identified quinazoline-based compounds as potent inhibitors of various kinases, including vascular endothelial growth factor receptor-2 and protein kinase inhibitor-1 kinases. The carboxylate functionality at the 2-position of the quinazoline ring provides important binding interactions with kinase active sites, contributing to the high affinity and selectivity observed for these inhibitors. This research area has driven significant interest in this compound as a precursor for the development of next-generation kinase inhibitors.

Table 2: Contemporary Research Applications of this compound

| Research Area | Application | Key Findings | Research Impact |

|---|---|---|---|

| Medicinal Chemistry | Bioactive small molecule development | Broad spectrum biological activities | Enhanced drug discovery programs |

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Versatile synthetic transformations | Expanded synthetic methodology |

| Kinase Inhibitor Research | Precursor for kinase-targeted therapeutics | High affinity kinase binding | Next-generation inhibitor development |

| Pharmaceutical Research | Lead compound optimization | Improved bioavailability profiles | Enhanced therapeutic potential |

Overview of Quinazoline-Based Molecular Scaffolds

Quinazoline-based molecular scaffolds represent one of the most extensively studied and clinically successful frameworks in modern medicinal chemistry, with this compound serving as an important representative of this structural class. The quinazoline scaffold is characterized by its remarkable structural diversity and the ability to accommodate various substituents at different positions, leading to compounds with widely varying biological activities and pharmacological profiles. The fundamental quinazoline structure consists of a bicyclic aromatic system containing two nitrogen atoms, providing multiple sites for functionalization and molecular modification.

The structural features of quinazoline-based scaffolds make them particularly attractive for drug design and development applications. The planar aromatic nature of the quinazoline ring system facilitates favorable binding interactions with biological targets through π-π stacking interactions and hydrogen bonding networks. The presence of nitrogen atoms within the ring system provides additional opportunities for hydrogen bond formation and electrostatic interactions with target proteins. In the case of this compound, the carboxylate functionality at the 2-position introduces additional binding capabilities through both the carbonyl oxygen and the ethyl ester moiety.

Structure-activity relationship studies of quinazoline derivatives have revealed that specific positions on the quinazoline ring system are particularly significant for biological activity. Research has demonstrated that positions 2, 6, and 8 of the quinazoline nucleus are critical for different pharmacological activities. The substitution patterns at these positions can dramatically influence the biological properties of quinazoline derivatives, with different substituents conferring distinct activities such as anticancer, antimicrobial, or anti-inflammatory effects. The 2-position carboxylate substitution in this compound represents one of the most important functionalization patterns, as it provides a handle for further chemical modification while maintaining favorable drug-like properties.

The quinazoline scaffold has demonstrated remarkable success in clinical applications, with numerous quinazoline-containing drugs currently available in the pharmaceutical market. These include compounds used for treating various conditions such as cancer, hypertension, and infectious diseases. The clinical success of quinazoline-based therapeutics has validated the scaffold as a privileged structure in medicinal chemistry and has driven continued research into new quinazoline derivatives. This compound contributes to this research effort by serving as a versatile synthetic intermediate that can be converted into diverse quinazoline analogs through straightforward chemical transformations.

The molecular scaffold approach in quinazoline chemistry has been further enhanced by the development of hybrid structures that combine quinazoline with other pharmacologically active moieties. These hybrid molecules often exhibit enhanced biological activities or improved pharmacokinetic properties compared to their individual components. The carboxylate functionality in this compound provides an ideal connection point for creating such hybrid structures through amidation reactions or other coupling processes. This capability has made this compound a valuable tool in the development of next-generation quinazoline-based therapeutics.

Nomenclature and Classification Systems for Quinazolines

The nomenclature and classification systems for quinazolines, including this compound, follow established International Union of Pure and Applied Chemistry guidelines and systematic naming conventions that have evolved over more than a century of quinazoline research. The fundamental quinazoline structure is systematically named as 1,3-diazanaphthalene, reflecting its structural relationship to naphthalene with nitrogen atoms substituted at positions 1 and 3. Alternative names for the quinazoline ring system include phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene, although the term "quinazoline" has achieved universal acceptance in contemporary chemical literature.

The systematic numbering system for quinazolines was established by Paal and Bush in 1889 and remains the standard convention used today. This numbering system assigns position numbers to each carbon and nitrogen atom within the bicyclic structure, with the nitrogen atoms occupying positions 1 and 3 in the pyrimidine ring. The systematic numbering is crucial for unambiguous identification of substitution patterns in quinazoline derivatives. For this compound, the compound name indicates that an ethyl carboxylate group is attached at position 2 of the quinazoline ring system, providing clear structural information through the systematic nomenclature.

The International Union of Pure and Applied Chemistry nomenclature system for quinazolines incorporates the Hantzsch-Widman nomenclature for heterocyclic compounds, which provides systematic rules for naming complex heterocyclic structures. Under this system, quinazoline derivatives are named by identifying the parent quinazoline structure and then specifying the nature and position of substituents. For this compound, the complete International Union of Pure and Applied Chemistry name is "this compound," which clearly identifies both the parent heterocycle and the ethyl ester functionality at position 2.

The classification of quinazolines within the broader heterocyclic chemistry framework places them in the category of diazanaphthalenes, which represent bicyclic aromatic compounds containing two nitrogen atoms. This classification system distinguishes quinazolines from other related heterocycles based on the specific positions of the nitrogen atoms within the bicyclic structure. The four isomeric diazanaphthalenes are quinazoline (1,3-diazanaphthalene), quinoxaline (1,4-diazanaphthalene), cinnoline (1,2-diazanaphthalene), and phthalazine (2,3-diazanaphthalene). This systematic classification helps chemists understand the structural relationships between these compounds and predict their relative properties and reactivity patterns.

Table 3: Quinazoline Nomenclature and Classification Systems

| Classification Level | System/Convention | Designation | Application |

|---|---|---|---|

| Systematic Name | International Union of Pure and Applied Chemistry | This compound | Official chemical identification |

| Parent Structure | Historical Convention | 1,3-diazanaphthalene | Structural relationship identification |

| Ring Numbering | Paal and Bush System | Positions 1-8 numbered systematically | Substitution pattern specification |

| Heterocycle Classification | Hantzsch-Widman System | Diazanaphthalene family | Systematic heterocycle categorization |

| Alternative Names | Historical Variants | Phenmiazine, benzo-1,3-diazine | Historical and specialized usage |

The chemical database systems used for cataloging quinazoline derivatives employ standardized identification codes that facilitate precise compound identification and retrieval. This compound is assigned specific Chemical Abstracts Service registry numbers and other database identifiers that enable unambiguous identification across different chemical information systems. These identification systems are essential for maintaining accurate chemical records and facilitating communication within the scientific community regarding specific quinazoline derivatives and their properties.

特性

IUPAC Name |

ethyl quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABTMLXPTVXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653759 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869299-42-3 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Reaction of Anthranilamide and Diethyl Oxalate

One of the classical and widely used methods to synthesize ethyl quinazoline-2-carboxylate involves the condensation of anthranilamide with diethyl oxalate under reflux conditions.

- Procedure : Anthranilamide and diethyl oxalate are refluxed at 180-186°C for approximately 4.5 hours.

- Reaction : The nucleophilic amino group of anthranilamide attacks the electrophilic carbonyl carbon of diethyl oxalate, leading to cyclization and formation of the quinazoline-2-carboxylate ester.

- Purification : After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.

- Characterization : The product’s purity is confirmed by thin-layer chromatography (TLC), and structural confirmation is obtained through IR, ^1H-NMR, and mass spectrometry.

- Yield : Typically high, with yields reported in the range of 79-87% for related quinazoline derivatives prepared by similar methods.

This method is noted for its simplicity and straightforward approach without requiring exotic reagents or catalysts.

Synthesis via Reaction of 2-Amino-N′-arylbenzimidimides with Anhydrides

An alternative approach involves the reaction of 2-amino-N′-arylbenzimidimides with cyclic anhydrides in ethanol under reflux.

- Procedure : The 2-amino-N′-arylbenzimidimide (0.1 mmol) is dissolved in dry ethanol and added to a solution of the anhydride in ethanol. The mixture is refluxed for 2–4 hours.

- Reaction Conditions : This method requires dry solvents and controlled reflux to promote cyclization.

- Isolation : After reaction completion, the solvent is evaporated under reduced pressure, and the crude product is purified by silica gel chromatography followed by recrystallization from ethanol.

- Yield : This method yields this compound derivatives with good efficiency (79–87%).

- Advantages : The one-pot nature of this synthesis and mild conditions make it attractive for producing various substituted quinazoline-2-carboxylates.

Preparation via Cyclization of 2- and 4-Substituted Phenyl Hexahydroquinazolin-2-thione with Ethylacetoacetate

A more complex synthetic route involves the formation of this compound derivatives from substituted phenyl hexahydroquinazolin-2-thione and ethylacetoacetate.

- Stepwise Procedure :

- Cyclohexanone and substituted aldehydes are reacted in the presence of sodium hydroxide to form benzylidene cyclohexanone derivatives.

- These intermediates are then reacted with thiourea and potassium hydroxide in ethanol under reflux to yield hexahydroquinazolin-2-thione derivatives.

- Finally, these thione intermediates react with ethylacetoacetate in the presence of bromine and triethylamine at 80°C for 2 hours.

- Isolation : The reaction mixture is concentrated, acidified, and the product is filtered and recrystallized from ethanol.

- Characterization : IR spectra show characteristic ester bands at 1730-1735 cm^-1, and ^1H-NMR confirms the presence of ester methylene and methyl protons.

- Significance : This method allows for the synthesis of substituted ethyl quinazoline-2-carboxylates with potential biological activity.

- Limitations : Multiple steps and the use of bromine require careful handling and longer reaction times.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Key Reagents/Catalysts | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Anthranilamide + Diethyl Oxalate | Reflux at 180-186°C | None (thermal) | 4.5 hours | 79-87 | Simple, classical method, high purity |

| 2 | 2-Amino-N′-arylbenzimidimide + Anhydride | Reflux in dry ethanol | None | 2-4 hours | 79-87 | One-pot, mild conditions, versatile |

| 3 | Substituted phenyl hexahydroquinazolin-2-thione + Ethylacetoacetate | Reflux with bromine, triethylamine at 80°C | Bromine, triethylamine | ~2 hours + prior steps | Not specified | Multi-step, allows substitution, complex |

Research Findings and Analytical Data

- Spectroscopic Confirmation : IR spectra consistently show ester carbonyl stretching bands near 1730 cm^-1, confirming ester formation. ^1H-NMR spectra display quartet and triplet signals for the ethyl ester group at approximately 4.0-4.6 ppm and 1.2-1.4 ppm, respectively.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of this compound and its derivatives, supporting successful synthesis.

- Elemental Analysis : Matches theoretical values, indicating high purity and correct stoichiometry in synthesized compounds.

- Reaction Optimization : The use of reflux conditions and appropriate solvents (ethanol, dichloroethane) is critical for maximizing yield and purity.

- Biological Relevance : Some synthesized derivatives show promising antibacterial and anti-inflammatory activities, which underscores the importance of efficient synthetic routes.

化学反応の分析

Types of Reactions: Ethyl quinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

科学的研究の応用

Synthetic Applications

Ethyl quinazoline-2-carboxylate is utilized in various synthetic pathways to create complex molecules with potential therapeutic effects. Some notable applications include:

- Synthesis of Spiro Compounds : Recent studies have demonstrated the use of this compound in the synthesis of spiro [pyrrole-3,2′-quinazoline] carboxylates through Lewis acid-catalyzed reactions. This method allows for the construction of novel spiro derivatives with significant yields, showcasing its utility in developing new pharmacological agents .

- Hybridization Techniques : The compound plays a crucial role in molecular hybridization techniques, linking different pharmacophores to create new entities with enhanced biological activity. This approach is vital in drug discovery, particularly for compounds that exhibit multi-target action .

- Preparation of Aryl-Quinoline Derivatives : this compound has been employed in the preparation of 2-aryl-quinoline-4-carboxylic acids. These derivatives are essential in the development of anti-cancer and anti-inflammatory drugs, demonstrating the compound's versatility in medicinal chemistry .

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively studied:

- Anticancer Activity : Several derivatives synthesized from this compound have shown promising anticancer properties. For instance, compounds derived from this precursor have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines .

- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activities against a range of pathogens. This makes it a candidate for further development into antimicrobial agents .

- Neuroprotective Effects : Some studies suggest that derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms underlying these effects are an area of ongoing research .

Case Studies

作用機序

The mechanism of action of ethyl quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Variations

Ethyl quinazoline-2-carboxylate derivatives and analogs differ in substituents, synthesis routes, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound Analogs

Pharmacological Activity

- Antimicrobial : Ethyl thiazoloquinazoline-2-carboxylates exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anti-Inflammatory: Ethyl 4-(2-carbamoyl anilino)quinazoline-2-carboxylate inhibits PDE4B, a key enzyme in inflammatory pathways .

- Anti-Tubercular : Thiazoloquinazoline derivatives show potent activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL) .

Physicochemical Properties

生物活性

Ethyl quinazoline-2-carboxylate, a derivative of quinazoline, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through various methods, typically involving the condensation of anthranilamide with ethyl oxalate under reflux conditions. This compound features an ethyl ester functional group that influences its solubility and reactivity compared to other quinazoline derivatives.

2.1 Target Interactions

The primary targets of this compound remain largely unidentified; however, it is believed to interact with several enzymes and proteins, similar to other quinazoline derivatives. These interactions can lead to modulation of various biochemical pathways.

2.2 Biochemical Pathways

This compound has been shown to influence several metabolic pathways, particularly those involved in the synthesis and degradation of nucleotides and amino acids. Its ability to bind to active sites on enzymes suggests potential for both inhibition and activation of enzymatic activity .

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study involving a series of synthesized quinazoline derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria and Mycobacterium tuberculosis (MTB) strains .

| Compound Name | Activity Against Bacteria | Activity Against MTB |

|---|---|---|

| Ethyl 5-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate | High | Moderate |

| Ethyl 4-quinazolone-2-carboxylate | Moderate | Significant |

3.2 Cytotoxic Effects

This compound has shown cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) cells. The incorporation of polar functional groups into its structure enhances its aqueous solubility and metabolic stability, which are critical for therapeutic efficacy .

4.1 Study on Antiparasitic Activity

A study focused on optimizing dihydroquinazolinone derivatives reported that modifications to the structure significantly improved antiparasitic activity against Plasmodium falciparum. The findings suggested that this compound could be a promising scaffold for developing new antimalarial drugs .

4.2 Evaluation in Animal Models

In animal models, varying dosages of this compound revealed a dose-dependent relationship where low doses enhanced enzyme activity while high doses resulted in toxicity and disruption of cellular metabolism.

5. Conclusion and Future Directions

This compound demonstrates promising biological activities across various domains, including antimicrobial and anticancer properties. Its mechanisms of action involve complex interactions with enzymes and proteins that warrant further investigation.

Future research should focus on:

- Identifying specific molecular targets.

- Exploring structure-activity relationships to optimize therapeutic efficacy.

- Conducting comprehensive in vivo studies to evaluate safety profiles.

Q & A

Q. What are the established synthetic routes for Ethyl quinazoline-2-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via two primary methods. Method A yields 85% using a condensation reaction under reflux conditions, while Method B achieves 72% via microwave-assisted synthesis. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. 80°C), and catalyst selection (e.g., triethylamine). IR and NMR data confirm ester carbonyl (1730 cm⁻¹) and aromatic proton environments (δ 7.83–9.52 ppm), while LC-MS ([M+1] = 243) validates molecular integrity .

Q. How is the structural identity of this compound confirmed spectroscopically?

Key characterization techniques include:

- IR spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O), 1625 cm⁻¹ (quinazoline ring stretching).

- ¹H NMR : Aromatic protons (δ 7.83–8.54 ppm), ethyl group signals (δ 1.44 ppm, triplet; δ 4.46 ppm, quartet).

- LC-MS : Molecular ion peak at m/z 243 ([M+1]) and elemental analysis (C: 59.58%, H: 4.21%, N: 23.19%) .

Q. What are the typical applications of this compound in medicinal chemistry?

The compound serves as a scaffold for synthesizing kinase inhibitors. For example, derivatives like ethyl 4-(3-fluoro-4-(3-(m-tolyl)ureido)phenoxy)quinazoline-2-carboxylate exhibit nanomolar-range inhibition of VEGFR-2, surpassing reference drugs like sorafenib in in vitro kinase assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict nucleophilic/electrophilic sites. For example, the ester carbonyl (C=O) shows high electrophilicity, guiding modifications for improved binding to kinase ATP pockets .

Q. What strategies resolve contradictions in bioactivity data across quinazoline derivatives?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell-free vs. cellular assays) or compound solubility. Methodological solutions include:

- Standardizing assay protocols (e.g., ATP concentration in kinase assays).

- Using co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability.

- Cross-validating results with orthogonal techniques like SPR (surface plasmon resonance) .

Q. How is X-ray crystallography applied to study quinazoline-protein interactions?

The SHELX suite refines crystal structures of quinazoline-protein complexes. For instance, SHELXL refines high-resolution data (<2.0 Å) to map hydrogen bonds between the quinazoline core and kinase hinge regions (e.g., VEGFR-2). SHELXE aids in phase determination for low-symmetry crystals .

Q. What experimental designs optimize SAR (Structure-Activity Relationship) for quinazoline-based inhibitors?

- Core modifications : Introducing electron-withdrawing groups (e.g., -F) at position 4 enhances kinase affinity.

- Side-chain variations : Ureido or phenoxy groups at position 3 improve solubility and selectivity.

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., steric bulk, logP) using software like MOE or Schrödinger .

Methodological Notes

- Synthesis : Prioritize microwave-assisted synthesis (Method B) for reduced reaction time and higher reproducibility .

- Bioassays : Use fluorescence polarization (FP) assays for high-throughput screening of kinase inhibition .

- Data validation : Cross-reference spectral data with databases like ChemSpider (ID: 258863) to confirm compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。